molecular formula C14H23N3O B2675499 N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide CAS No. 2411239-75-1

N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide

Cat. No.: B2675499
CAS No.: 2411239-75-1
M. Wt: 249.358
InChI Key: KNZMCDRZTHHWAH-UHFFFAOYSA-N
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Description

“N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide” is a complex organic compound. It contains a pyrazole group, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, along with various alkyl groups attached to it. The presence of the amide group (-CONH2) would also be a key feature of this molecule .


Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, and nucleophilic substitution reactions at the 5-position . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally weak bases, and the presence of the amide group could also affect the compound’s acidity and basicity .

Future Directions

The study of pyrazole derivatives is an active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new pyrazole derivatives, and the investigation of their biological activity .

Properties

IUPAC Name

N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-6-13(18)15-11(7-9-14(2,3)4)12-8-10-17(5)16-12/h6,8,10-11H,1,7,9H2,2-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZMCDRZTHHWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NN(C=C1)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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